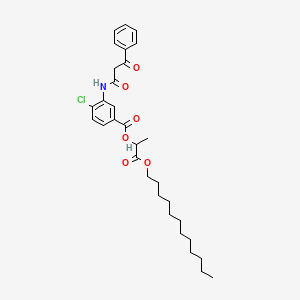
1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a combination of aromatic and aliphatic structures, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate typically involves multiple steps, including the formation of ester and amide bonds. The process may start with the esterification of 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoic acid with 1-(dodecyloxy)-1-oxopropan-2-ol under acidic conditions. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate: Shares a similar structure but lacks the dodecyloxy group.
4-chloro-3-(3-oxo-3-phenylpropanamido)benzoic acid: A precursor in the synthesis of the target compound.
Uniqueness
1-(Dodecyloxy)-1-oxopropan-2-yl 4-chloro-3-(3-oxo-3-phenylpropanamido)benzoate is unique due to its combination of ester and amide functionalities, along with the presence of both aromatic and aliphatic components. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
33981-14-5 |
|---|---|
Formule moléculaire |
C31H40ClNO6 |
Poids moléculaire |
558.1 g/mol |
Nom IUPAC |
(1-dodecoxy-1-oxopropan-2-yl) 4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C31H40ClNO6/c1-3-4-5-6-7-8-9-10-11-15-20-38-30(36)23(2)39-31(37)25-18-19-26(32)27(21-25)33-29(35)22-28(34)24-16-13-12-14-17-24/h12-14,16-19,21,23H,3-11,15,20,22H2,1-2H3,(H,33,35) |
Clé InChI |
YABDJDWVKQJNTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


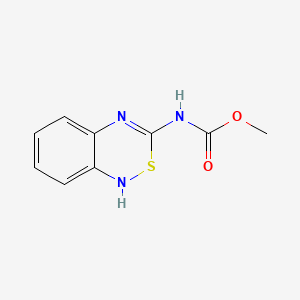
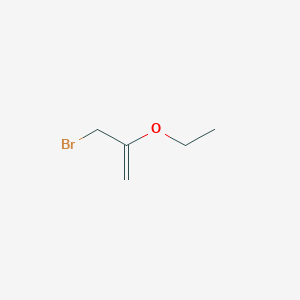
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
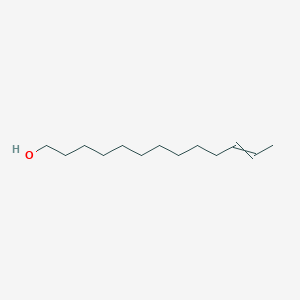
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
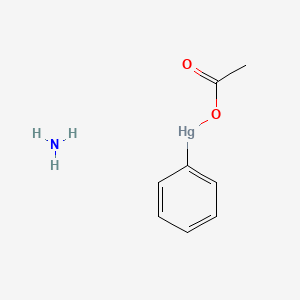
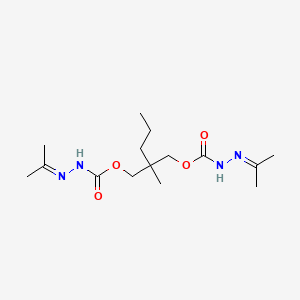
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)
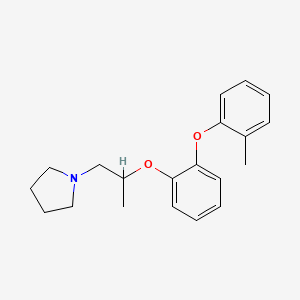
![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
